molecular formula C15H12N2O B5955885 (E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine

(E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine

Cat. No.: B5955885
M. Wt: 236.27 g/mol
InChI Key: LIEUIBASFANCEQ-LICLKQGHSA-N
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Description

(E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine is an organic compound characterized by the presence of a naphthalene ring and a furan ring connected through a hydrazine linkage

Properties

IUPAC Name

(E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-17-10-12-8-9-15(18-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,16H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEUIBASFANCEQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine typically involves the condensation of naphthyl-furan aldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding naphthyl-furan carboxylic acids.

    Reduction: Formation of naphthyl-furan hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(5-phenylfuran-2-yl)methylidenehydrazine
  • (E)-(5-thiophen-2-ylfuran-2-yl)methylidenehydrazine
  • (E)-(5-pyridin-2-ylfuran-2-yl)methylidenehydrazine

Uniqueness

(E)-(5-naphthalen-1-ylfuran-2-yl)methylidenehydrazine is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

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